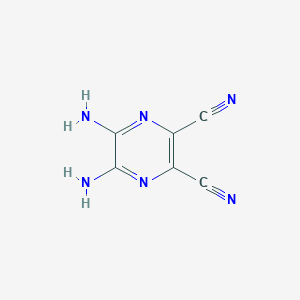

5,6-Diaminopyrazine-2,3-dicarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5,6-diaminopyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHBTDDIVWLRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399541 | |

| Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-58-2 | |

| Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diamino-2,3-dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Diaminopyrazine 2,3 Dicarbonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to 5,6-Diaminopyrazine-2,3-dicarbonitrile

The synthesis of this compound is rooted in the versatile chemistry of diaminomaleonitrile (B72808) (DAMN), a key precursor in the formation of various nitrogen-containing heterocyclic compounds.

Multi-Step Synthesis from Diaminomaleonitrile and Related Precursors

The formation of the this compound core structure is conceptually derived from the dimerization and cyclization of diaminomaleonitrile (DAMN) or its derivatives. The synthesis is not a single-step process but involves the formation of reactive intermediates that subsequently lead to the pyrazine (B50134) ring. One plausible pathway involves an addition reaction of DAMN, which can be accompanied by a dehydrocyanation process to yield the target pyrazine system. mdpi.com This suggests a self-condensation mechanism where one molecule of DAMN or a related intermediate acts as the C2-dicarbonyl equivalent that condenses with a second molecule of DAMN.

The versatility of DAMN as a synthon is well-established, serving as a cornerstone for a wide array of pyrazine-2,3-dicarbonitriles through reactions with various carbonyl compounds. sphinxsai.com While the direct synthesis of the 5,6-diamino derivative from DAMN alone requires specific oxidative conditions, the general multi-step approach involves the initial formation of DAMN, followed by its reaction with a suitable 1,2-dicarbonyl compound to form the pyrazine ring.

Condensation Reactions in the Formation of the Pyrazine Ring

The hallmark of pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net In the context of pyrazine-2,3-dicarbonitriles, diaminomaleonitrile serves as the 1,2-diamine component. The reaction with various α-dicarbonyl compounds provides a general and effective route to a wide range of substituted pyrazine-2,3-dicarbonitriles. sphinxsai.com

| Diamine Precursor | Dicarbonyl Precursor | Resulting Pyrazine Derivative | Reference |

| Diaminomaleonitrile | Biacetyl | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | nih.gov |

| Diaminomaleonitrile | Pyruvic Acid | 5-Hydroxy-6-methyl-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile (intermediate) | nih.gov |

| Diaminomaleonitrile | Benzil | 5,6-Diphenylpyrazine-2,3-dicarbonitrile |

Regioselective Synthesis and Isomer Control

Control of regiochemistry is a critical aspect of synthesizing substituted pyrazines, particularly when using unsymmetrical precursors. However, in the synthesis of this compound, the challenge of isomer control is inherently minimized by the symmetry of the key precursor, diaminomaleonitrile.

Diaminomaleonitrile is a symmetrical 1,2-diamine. When it is reacted with a symmetrical 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), only one structural isomer of the resulting pyrazine-2,3-dicarbonitrile (B77751) is possible. This principle ensures that the synthesis is highly regioselective. In the specific case of forming the 5,6-diamino derivative through a self-condensation or dimerization-type reaction of DAMN, the inherent symmetry of the reacting partners would likewise lead to the symmetrically substituted this compound, precluding the formation of other isomers. This makes the synthetic route efficient and predictable in terms of its isomeric outcome.

Derivatization Strategies of this compound

The presence of two primary amino groups on the pyrazine ring offers reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization at Amino Positions

The amino groups at the C5 and C6 positions are nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and Schiff base formation. mdpi.com These transformations allow for the fine-tuning of the molecule's electronic and physical properties.

Acylation is a fundamental strategy for modifying amino groups. This reaction involves treating the diamine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For this compound, acylation would convert the amino groups into amide functionalities.

This transformation would be expected to decrease the basicity and nucleophilicity of the nitrogen atoms due to the electron-withdrawing nature of the acyl group. The reaction could proceed to yield mono- or di-acylated products, depending on the stoichiometry of the acylating agent and the reaction conditions employed. While this is a chemically feasible and standard derivatization for aromatic diamines, a detailed search of scientific literature did not yield specific documented examples of acylation reactions performed on this compound. Nonetheless, this remains a primary and anticipated route for its functionalization.

Alkylation Reactions

While direct alkylation of this compound is a potential pathway for functionalization, a common and effective method to achieve N-substituted derivatives involves the aminodehalogenation of a halogenated pyrazine precursor. This approach allows for the introduction of various alkyl and arylalkyl groups onto the amino positions of the pyrazine ring.

Detailed research findings show that N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles can be prepared through microwave-assisted synthesis. nih.gov This method offers advantages such as higher yields and significantly shorter reaction times compared to conventional heating. nih.gov The reaction involves the nucleophilic substitution of a chlorine atom on the pyrazine ring by a primary amine, such as a ring-substituted benzylamine. nih.gov This aminodehalogenation reaction yields a series of secondary amines attached to the pyrazine core. nih.gov

The following table summarizes the synthesis of various N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, demonstrating the versatility of this synthetic approach. nih.gov

| Entry | Reactant (Substituted Benzylamine) | Resulting Compound | Yield (%) |

| 1 | 3-Trifluoromethylbenzylamine | 5-[(3-Trifluoromethylbenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 45 |

| 2 | 3,4-Dichlorobenzylamine | 5-[(3,4-Dichlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 62 |

| 3 | 2-Chlorobenzylamine | 5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 33 |

| 4 | 4-Trifluoromethylbenzylamine | 5-[(4-Trifluoromethylbenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 58 |

Functionalization at Dicarbonitrile Positions

The adjacent dicarbonitrile groups on the pyrazine ring are key functional handles that serve as versatile precursors for the synthesis of larger, more complex molecular architectures, particularly macrocyclic compounds like porphyrazines. They can also undergo more traditional transformations such as hydrolysis.

The cyclotetramerization of dinitrile compounds is a well-established method for creating porphyrazine macrocycles, which are structural analogs of phthalocyanines. nih.gov This reaction involves the template-driven or template-free condensation of four dinitrile precursor molecules. For pyrazine-2,3-dicarbonitrile derivatives, this process leads to the formation of tetrapyrazinoporphyrazines (TPyzPzs), a class of compounds known for their unique electronic and spectral properties. researchgate.net

The fusion of pyrazine rings onto the porphyrazine core significantly influences the electronic structure of the macrocycle. researchgate.net The reaction can be performed using various methods, such as heating with a metal salt (e.g., Zn, Co, Ni) in a high-boiling solvent like quinoline, which yields the corresponding metallated porphyrazine complex. nih.gov Alternatively, using conditions like lithium in pentanol (B124592) can produce the metal-free porphyrazine. nih.gov The resulting tetrapyrazinoporphyrazines exhibit strong absorption in the UV-visible region, making them suitable for applications in novel electronic and optical materials. nih.govresearchgate.net

The nitrile groups of pyrazine-2,3-dicarbonitrile derivatives can be converted to other functional groups through hydrolysis. This reaction typically transforms the nitrile groups into carboxylic acids. Research has shown that heating pyrazine-2,3-dicarbonitrile derivatives in a mixture of n-butanol and water can lead to the formation of new pyrazine derivatives, demonstrating the reactivity of these compounds under hydrolytic conditions. rhhz.net This process is a key step in modifying the electronic and physical properties of the pyrazine core and can be a precursor to subsequent decarboxylation reactions, although the latter is not always a spontaneous follow-up step and often requires specific conditions.

Catalytic Approaches in Pyrazine Dicarbonitrile Synthesis

Catalysis plays a crucial role in the efficient synthesis of the pyrazine dicarbonitrile core. Both heterogeneous and homogeneous catalysts are employed, with transition metal-based systems being particularly prominent for their ability to facilitate key bond-forming reactions.

Transition metal-catalyzed reactions are fundamental for constructing and functionalizing pyrazine rings. rsc.org These methods provide powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for building the heterocyclic scaffold and introducing substituents. rsc.orgrsc.org Catalytic systems based on earth-abundant metals like manganese have been developed for the acceptorless dehydrogenative coupling of 2-amino alcohols to produce symmetrically substituted pyrazines. nih.gov This atom-economical method generates hydrogen gas and water as the only byproducts. nih.gov Furthermore, copper-based catalysts have also been utilized in the synthesis of pyrazine derivatives. sioc-journal.cn

The direct formation of C-N bonds can be achieved through transition-metal-catalyzed C-H amination, which offers a step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Rhodium and iridium complexes, for instance, can catalyze the direct amination of C-H bonds using organic azides as the nitrogen source. nih.gov

Palladium catalysis is one of the most powerful and versatile tools in modern organic synthesis, and it has been extensively applied to the functionalization of pyrazines. rsc.org Palladium-catalyzed cross-coupling reactions enable the formation of C-C bonds by coupling pyrazine halides or triflates with various organometallic reagents. rsc.orgmdpi.com

Key examples of these reactions include:

Suzuki-Miyaura Coupling: This reaction couples a pyrazine halide with an organoboron compound (e.g., boronic acid) and is widely used to form aryl-aryl bonds. rsc.orgmdpi.comresearchgate.net

Heck Reaction: Involves the coupling of a pyrazine halide with an alkene. rsc.orgresearchgate.net

Sonogashira Coupling: Creates a C-C bond between a pyrazine halide and a terminal alkyne. rsc.orgresearchgate.net

Stille Coupling: Uses an organotin reagent as the coupling partner for the pyrazine halide. rsc.orgresearchgate.net

A critical application of palladium catalysis in this context is the cyanation of dihalopyrazines to synthesize the pyrazine dicarbonitrile core. The Rosenmund-von Braun reaction, traditionally using copper cyanide, can be challenging. Palladium-catalyzed cyanation, using reagents like zinc cyanide (Zn(CN)₂) with a palladium catalyst such as Pd(PPh₃)₄, offers a milder and often more efficient alternative for converting dihalopyrazines into their corresponding dinitriles. researchgate.net This methodology circumvents issues found in uncatalyzed nucleophilic substitution reactions. researchgate.net

The general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition of the pyrazine halide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Transition Metal Catalysis for C-C and C-N Bond Formation.

Copper-Catalyzed Cyanation Reactions

Copper-catalyzed cyanation represents a significant method for the synthesis of aromatic nitriles. This approach is an important alternative to the traditional Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric amounts of copper(I) cyanide. organic-chemistry.org Modern copper-catalyzed methods offer milder conditions, improved functional group tolerance, and simplified product purification. organic-chemistry.org

The synthesis of dinitrile compounds on a heterocyclic core, such as 3,4-diaminopyridine-2,5-dicarbonitrile, has been successfully achieved through the reaction of the corresponding di-halogenated precursor with copper cyanide. mdpi.com For instance, the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures yields the desired dicarbonitrile product. mdpi.com A systematic optimization of this reaction showed that controlling the temperature is crucial for achieving a moderate yield. mdpi.com

While direct examples for the copper-catalyzed synthesis of this compound are not extensively detailed, the principles are well-established. The reaction typically involves an aryl or heteroaryl halide as the substrate. An efficient domino halogen exchange-cyanation procedure for aryl bromides has been developed using a catalytic amount of copper(I) iodide (CuI), potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in a non-polar solvent like toluene. organic-chemistry.orgnih.gov This method avoids the use of polar solvents, which simplifies the isolation of the aromatic nitrile products. nih.gov

Furthermore, copper catalysis is effective for the cyanation of various substrates. For example, a heterogeneous catalyst based on copper-bearing salen Schiff base ligands has been used for the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile from 2,3-diaminomaleonitrile and biacetyl. nih.gov Other research has demonstrated the copper-catalyzed cyanation of N-tosylhydrazones using thiocyanate (B1210189) salts as a less toxic cyanide source, expanding the toolkit for nitrile synthesis. organic-chemistry.org These methodologies highlight the versatility of copper catalysis in forming C-CN bonds on diverse molecular scaffolds.

Table 1: Copper-Catalyzed Cyanation Reaction Conditions

| Starting Material | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-dibromo-3,4-diaminopyridine | CuCN | CuCN | DMF | 120-140 | Moderate | mdpi.com |

| Aryl Bromides | 10 mol % CuI / 20 mol % KI / N,N'-dimethylethylenediamine | NaCN | Toluene | 110 | - | organic-chemistry.orgnih.gov |

| N-tosylhydrazones | Copper Iodide (CuI) | Potassium Thiocyanate (KSCN) | MeCN/NMP | 80 | High | organic-chemistry.org |

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of heterocyclic compounds. tandfonline.com For pyrazine derivatives, this often involves developing one-pot reactions, using environmentally benign solvents, and employing non-toxic reagents. tandfonline.comtandfonline.com

A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing various pyrazine derivatives. tandfonline.comtandfonline.com This approach is considered superior to many existing methods that may involve harsh reaction conditions, poor yields, and complex work-up procedures. tandfonline.com The direct condensation of 1,2-diketones with 1,2-diamines is a classical and straightforward route to pyrazines. tandfonline.comtandfonline.com Sustainable modifications to this process focus on milder conditions and greener catalysts.

The synthesis of nitriles without the use of highly toxic cyanides is a major goal in sustainable chemistry. nih.gov One innovative approach involves the direct oxidative cyanation of primary carbon-hydrogen bonds using molecular oxygen and urea, catalyzed by manganese oxide fixed inside zeolite crystals (MnOx@S-1). nih.gov This method provides a cost-efficient and environmentally benign route to nitriles. nih.gov Similarly, using isonitriles as a safer cyanide source in B(C₆F₅)₃-catalyzed direct cyanation of alcohols offers another sustainable alternative for producing valuable α-aryl nitriles. researchgate.net

In the context of pyrazine synthesis, biocatalysis presents a promising green alternative. A lipase-catalyzed method has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.org This process can be conducted at a mild temperature (45 °C) in a green solvent like tert-amyl alcohol, achieving high yields in a short time. rsc.org Such biocatalytic methods offer good scalability and can be applied to a variety of substrates. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comeresearchco.comnih.gov The uniform heating provided by microwave irradiation can significantly enhance the efficiency of synthesizing heterocyclic compounds, including pyrazine derivatives. mdpi.comnih.gov

This technique has been successfully applied to the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles through aminodehalogenation reactions. mdpi.com The use of a microwave reactor in this context resulted in higher yields and drastically reduced reaction times compared to traditional synthetic approaches. mdpi.com Similarly, poly(hydroxyalkyl)pyrazines have been synthesized rapidly via microwave irradiation using reactive eutectic media, a method that improves atom economy. rsc.org

Microwave irradiation is particularly effective for multi-component reactions, enabling the one-pot synthesis of complex molecules. For example, pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized via a microwave-assisted three-component reaction heated to 160 °C for 55 minutes. nih.gov The synthesis of pyrazolopyridines and pyrazolopyrimidinones has also been achieved with better yields under microwave irradiation than with conventional methods. tandfonline.com The rapid and localized superheating effect of microwaves often allows reactions to be completed in minutes rather than hours. eresearchco.com For instance, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines was achieved in 3 hours at 140 °C under microwave conditions, with even faster times at higher temperatures. mdpi.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Synthesis Method | Conditions | Reaction Time | Yield | Reference |

| N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles | Microwave-Assisted | - | Shorter | Higher | mdpi.com |

| Poly(hydroxyalkyl)pyrazines | Microwave-Assisted | Eutectic media | Fast | - | rsc.org |

| Pyrazolopyridines / Pyrazolopyrimidinones | Microwave-Assisted | Variable power | 10 min | Better than conventional | tandfonline.com |

| 1,2,4-triazolo[1,5-a]pyridines | Microwave-Assisted | Toluene, 140 °C | 3 h | 89% | mdpi.com |

| 1,2,4-triazolo[1,5-a]pyridines | Conventional Heating | Toluene, 140 °C | 24 h | 42% | mdpi.com |

Reactivity and Reaction Mechanisms of 5,6 Diaminopyrazine 2,3 Dicarbonitrile

Nucleophilic Aromatic Substitution Pathways

The pyrazine-2,3-dicarbonitrile (B77751) framework is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present on the ring. youtube.com While direct substitution on 5,6-diaminopyrazine-2,3-dicarbonitrile is less common, the reactivity of its derivatives provides significant insight into these pathways.

For instance, the related compound 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) readily undergoes aminodehalogenation reactions. nih.gov This transformation, a classic SNAr process, involves the attack of a nucleophile (an amine) on the carbon atom bearing the chloro leaving group. youtube.com The reaction is significantly accelerated by the presence of the two electron-withdrawing nitrile groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comnih.gov Microwave-assisted synthesis has been shown to enhance the yields and reduce reaction times for these substitutions, highlighting an efficient method for functionalizing this class of compounds. nih.gov

The general mechanism involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer adduct).

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

This reactivity pathway allows for the introduction of various substituents, enabling the synthesis of a diverse library of pyrazine (B50134) derivatives. nih.gov

Cyclization Reactions Involving Amino and Nitrile Groups

The adjacent amino and nitrile groups in this compound are perfectly positioned for cyclization reactions, serving as a powerful tool for the construction of complex, multi-ring systems.

The ortho-diamine functionality of this compound is a classic precursor for the synthesis of fused quinoxaline (B1680401) systems. The most common method involves the condensation reaction with 1,2-dicarbonyl compounds. researchgate.netchim.it This reaction proceeds via a cyclocondensation mechanism to form a new pyrazine ring fused to the original structure. encyclopedia.pub

A prime example of forming other fused systems is the reaction with sulfur-containing reagents. The condensation of this compound with thionyl chloride (SOCl₂) leads to the formation of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile. arkat-usa.org This reaction creates a fused 1,2,5-thiadiazole (B1195012) ring, a valuable heterocycle in materials science. arkat-usa.orgpharmedicopublishers.com

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Fused System Formed | Resulting Compound Example |

| This compound | 1,2-Dicarbonyl Compounds (e.g., Benzil) | Quinoxaline | 5,6-Diphenylpyrazine-2,3-dicarbonitrile |

| This compound | Thionyl chloride (SOCl₂) | 1,2,5-Thiadiazole | 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile |

The inherent reactivity of the functional groups in derivatives of this compound allows for various intramolecular cyclizations. For example, related pyridopyrimidinetriones bearing azido (B1232118) and formyl groups in adjacent positions can undergo thermally induced cyclization to form fused isoxazole (B147169) rings. mdpi.org While specific examples of spiro compound formation originating directly from this compound are not prominently documented, the strategic placement of reactive functional groups on its derivatives presents a potential pathway for such complex structures.

Oxidative and Reductive Transformations

The electron-deficient nature of the pyrazine-dicarbonitrile core and its derivatives makes them susceptible to reductive transformations. The fused thiadiazole derivative, 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, exhibits strong electron-deficient properties and is easily reduced. arkat-usa.org Electrochemical studies using cyclic voltammetry have quantified this behavior, showing distinct reduction potentials. arkat-usa.orgresearchgate.net

Table 2: Electrochemical Reduction Potentials

| Compound | Reduction Potential 1 | Reduction Potential 2 | Solvent/Reference |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | -0.01 V | -1.02 V | MeCN vs Ag/AgCl |

Data sourced from Mikhailov, M. S. et al. (2017). arkat-usa.org

Conversely, oxidative processes are also integral to its chemistry. The synthesis of quinoxaline derivatives from 1,2-diamines and α-dicarbonyl compounds can be viewed as a condensation-oxidation reaction sequence, establishing the aromatic fused ring system. nih.gov

Mechanistic Investigations using Computational and Spectroscopic Techniques

The elucidation of the complex reaction pathways involving this compound and its derivatives relies heavily on a combination of computational modeling and advanced spectroscopic methods.

Spectroscopic techniques are crucial for identifying transient species. For instance, in related amination reactions, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to characterize reactive iron-nitrenoid intermediates, providing direct evidence of their electronic structure. osti.gov UV-visible spectroscopy is routinely employed to monitor reaction progress and detect the formation of intermediates, such as charge-transfer complexes that can form in reactions involving electron donor and acceptor molecules. researchgate.net

The definitive structures of reaction products, which are essential for confirming proposed mechanisms, are often established using X-ray crystallography. nih.gov Detailed analysis of bond lengths and angles from crystal structures of compounds like 5,6-diphenylpyrazine-2,3-dicarbonitrile provides unambiguous proof of the final molecular architecture. nih.gov Infrared (IR) spectroscopy is also a key tool, with the characteristic stretching vibration of the nitrile (C≡N) group appearing around 2235-2238 cm⁻¹, confirming its presence in both reactants and products. arkat-usa.orgnih.gov

Mechanistic proposals often invoke the formation of highly reactive intermediates. In the synthesis of related pyrazine-2,3-dicarbonitriles, an imidoyl chloride intermediate has been proposed, arising from the reaction of an isocyanide with a carbonyl chloride. mdpi.com Similarly, the Meisenheimer adduct is a well-established intermediate in the SNAr pathways discussed previously. youtube.com Computational studies can further map the energy profiles of these reactions, helping to identify transition states and validate the proposed intermediates.

Role of Catalyst Systems in Reaction Selectivity and Yield

Detailed research findings have demonstrated the pivotal role of catalysts in overcoming activation barriers and controlling reaction pathways. In the synthesis of pyrazine rings, which often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, catalysts can significantly enhance the rate and yield. For instance, the synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile, a structurally related compound, is achieved through the reaction of 2,3-diaminomaleonitrile and biacetyl in the presence of a heterogeneous copper-bearing salen Schiff base catalyst anchored onto SBA-15 silica. nih.gov This approach highlights the use of solid-supported catalysts which offer benefits such as easy separation from the reaction mixture and potential for recycling.

Transition metal catalysts, particularly those based on palladium, nickel, and copper, are extensively used for post-synthetic modification of the pyrazine core through cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com For example, a double palladium-catalyzed Buchwald-Hartwig C-N cross-coupling was effectively used to synthesize 1,6-dimethoxyphenazine, demonstrating the catalyst's ability to construct complex heterocyclic systems from simpler precursors. mdpi.com Similarly, nickel-catalyzed Kumada-Corriu cross-coupling has proven effective for creating trisubstituted pyrazines with high yields. mdpi.com

The optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature, is a critical step in maximizing product yield and selectivity. Systematic screening of these parameters is a common strategy in developing efficient synthetic protocols. The impact of different bases on the yield of a pyrazine synthesis catalyzed by a copper complex illustrates how reaction components work in concert with the catalyst to influence the outcome. sioc-journal.cn

The following table, adapted from studies on pyrazine synthesis, illustrates how the choice of base in a catalytic system can dramatically affect the product yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Xylene | 140 | 24 |

| 2 | Na₂CO₃ | Xylene | 140 | Trace |

| 3 | K₃PO₄ | Xylene | 140 | 33 |

| 4 | Cs₂CO₃ | Xylene | 140 | 97 |

| 5 | KOBu-t | Xylene | 140 | 95 |

| 6 | NaOBu-t | Xylene | 140 | 91 |

Different catalyst systems have been developed and optimized for specific types of pyrazine-related syntheses, demonstrating a wide range of applications and efficiencies.

| Catalyst System | Reaction Type | Application Example | Reported Yield | Reference |

|---|---|---|---|---|

| TNP-Cu@rGO | Pyrazine Synthesis | General synthesis of pyrazine derivatives | Moderate to high | sioc-journal.cn |

| Copper-salen Schiff base on SBA-15 | Condensation | Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Not specified | nih.gov |

| Palladium(II) acetate (B1210297) / Silver(I) acetate | C-H/C-H Cross-Coupling | Coupling of indole (B1671886) and pyrazine N-oxide | 45% | mdpi.com |

| Palladium(II)-BrettPhos precatalyst / KHMDS | Buchwald-Hartwig C-N Coupling | Synthesis of 1,6-dimethoxyphenazine | 79% | mdpi.com |

| Nickel catalyst | Kumada-Corriu Cross-Coupling | Synthesis of a trisubstituted pyrazine | 90% | mdpi.com |

| Copper Cyanide (CuCN) | Cyanation | Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile | Moderate | mdpi.com |

Advanced Applications and Research Directions

Organic Electronics and Optoelectronic Materials.nih.govbeilstein-journals.org

The unique electronic structure of 5,6-diaminopyrazine-2,3-dicarbonitrile, characterized by its electron-deficient pyrazine (B50134) core and peripheral cyano and amino groups, makes it a valuable building block for the development of novel organic electronic and optoelectronic materials. nih.govbeilstein-journals.org Its ability to participate in the formation of extended π-conjugated systems allows for the fine-tuning of electronic properties, leading to materials with tailored functionalities for devices such as organic light-emitting diodes (OLEDs). ufl.edu

Design and Synthesis of π-Conjugated Systems.nih.govbeilstein-journals.org

This compound serves as a key precursor in the synthesis of various π-conjugated systems, particularly through condensation reactions. A notable example is its reaction with dicarbonyl compounds to form larger, planar heterocyclic structures. For instance, the condensation of this compound with substituted 9,10-phenanthrenequinones or other diketones leads to the formation of extended N-heteroacenes. nih.govbeilstein-journals.org

One significant synthetic strategy involves a cyclization reaction to create planar electronic acceptors. A D–A–D (Donor-Acceptor-Donor) luminogen, referred to as Py-NIR, was synthesized by reacting this compound with a triphenylamine-substituted 9,10-phenanthrenequinone. nih.gov This reaction, typically carried out in the presence of an acid catalyst like p-toluenesulfonic acid, results in a highly conjugated molecule with strong electron-accepting properties. nih.gov The general synthetic scheme for such condensations is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Diphenylethanedione (benzil) | Glacial acetic acid, trifluoroacetic acid, 1,4-dioxane, 110 °C | 6,7-Diphenylpyrazino[2,3-b]pyrazine-2,3-dicarbonitrile | beilstein-journals.org |

| This compound | Acenaphthylene-1,2-dione | Glacial acetic acid, 115 °C | Acenaphtho[1,2-b]pyrazino[2,3-e]pyrazine-9,10-dicarbonitrile | beilstein-journals.org |

| This compound | Phenanthrene-9,10-dione | Glacial acetic acid, TFA, 1,4-dioxane, 100 °C | Dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile | beilstein-journals.org |

| This compound | Triphenylamine-substituted 9,10-phenanthrenequinone | 1,2,4-trimethylbenzene, p-toluenesulfonic acid, reflux | Py-NIR (D–A–D luminogen) | nih.gov |

These synthetic methods demonstrate the versatility of this compound as a building block for creating complex π-conjugated systems with potential applications in organic electronics. nih.govbeilstein-journals.org

Molecular Design for Tunable Electronic Properties.nih.gov

The molecular design of materials derived from this compound allows for the precise tuning of their electronic and optical properties. The strong electron-withdrawing nature of the pyrazine-dicarbonitrile core makes it an excellent acceptor unit. By strategically attaching various electron-donating groups to this acceptor, researchers can create D-A or D-A-D architectures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

This ability to engineer the frontier molecular orbitals is critical for applications in optoelectronic devices. For example, in the case of the Py-NIR molecule, the planar pyrazine-based acceptor, formed from this compound, is crucial for inducing a distinct near-infrared (NIR-II) emission. nih.gov The choice of the donor unit, such as triphenylamine, and its substitution pattern can further modulate the intramolecular charge transfer (ICT) characteristics, thereby shifting the absorption and emission wavelengths. nih.gov This design strategy enables the development of materials with specific optical properties, such as NIR-II fluorescence, which is highly desirable for bio-imaging applications. nih.gov

Aggregation-Induced Emission (AIE) Phenomena.nih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. Materials derived from this compound have been shown to exhibit AIE properties. nih.gov

In the D–A–D luminogen Py-NIR, the unique molecular structure, featuring a planar acceptor core and twisted donor wings, leads to a flexible conformation. This flexibility in solution allows for non-radiative decay pathways, resulting in weak emission. However, in the aggregated state, the intramolecular rotations of the donor units are restricted. This blockage of non-radiative decay channels activates the radiative pathway, leading to strong fluorescence, a hallmark of AIE. nih.gov

The key findings related to AIE in Py-NIR are summarized below:

| Property | Observation | Implication |

| Molecular Conformation | Twisted and flexible due to repulsion between donor units. nih.gov | Allows for intramolecular motion in solution, leading to weak emission. |

| Emission in Solution | Weakly fluorescent. | Non-radiative decay pathways are dominant. |

| Emission in Aggregate State | Strong NIR-II fluorescence peaking at ~1100 nm. nih.gov | Restriction of intramolecular motion activates radiative decay channels. |

| Mechanism | Aggregation-Induced Emission (AIE). nih.gov | The molecule is an AIEgen (AIE luminogen). |

This AIE characteristic, combined with the NIR-II emission, makes such materials highly promising for applications in bio-imaging and therapeutics, where strong emission in the solid or aggregated state is a prerequisite. nih.gov

Supramolecular Assemblies and Host-Guest Chemistry.rsc.orgresearchgate.net

The presence of multiple hydrogen bond donors (amino groups) and acceptors (pyrazine nitrogens and cyano groups) on the this compound scaffold makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions. researchgate.net These interactions play a crucial role in determining the solid-state packing of its derivatives, which in turn influences their material properties.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking).beilstein-journals.orgufl.eduresearchgate.net

The crystal engineering of derivatives of this compound is heavily influenced by a network of non-covalent interactions. Hydrogen bonding between the amino groups and the nitrogen atoms of the pyrazine or cyano moieties is a common feature in the solid-state structures of these compounds. ufl.edu

Furthermore, the extended aromatic systems formed from this precursor are prone to π-π stacking interactions. These interactions are critical for charge transport in organic semiconductors. In N-heteroacenes derived from this compound, the synergistic effect of hydrogen bonding and π-π stacking can lead to highly ordered solid-state structures. For example, the incorporation of hydrogen-bonding functionalities in these systems has been shown to enhance thermal stability, which is attributed to the increased cohesive energy in the solid state. beilstein-journals.org

Design of Anion Sensors and Recognition Systems.rsc.org

The electron-deficient nature of the pyrazine ring and the presence of hydrogen bond donors make derivatives of this compound suitable for applications in anion recognition and sensing. The core of this application lies in the ability of the host molecule to selectively bind with an anion guest, leading to a detectable signal. rsc.org

A prime example is the synthesis of a tritopic calix researchgate.netpyrrole host, which incorporates an imidazo[4,5-b]pyrazine-5,6-dicarbonitrile moiety derived from the condensation of a formyl-substituted oxoporphyrinogen with this compound. rsc.org In this system, the imidazo[4,5-b]pyrazine-5,6-dicarbonitrile unit acts as an anion binding site. The interaction with basic anions such as fluoride, acetate (B1210297), and dihydrogenphosphate was observed, with evidence suggesting potential deprotonation of the acidic imidazole (B134444) proton upon binding. rsc.org This interaction with anions leads to changes in the 1H NMR spectra of the host molecule, indicating its potential as a sensor. The binding strength of this host for anions like chloride was found to be significantly enhanced compared to a similar host lacking the imidazo[4,5-b]pyrazine-5,6-dicarbonitrile group, highlighting the crucial role of this moiety in anion recognition. rsc.org

Catalysis and Sensing Applications

The arrangement of nitrogen atoms and cyano groups in the pyrazine ring system of this compound and its derivatives suggests a strong potential for applications in coordination chemistry, particularly in the design of specialized ligands for catalysis and as active components in sensing technologies.

The field of transition metal catalysis often relies on ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of a catalytic reaction. While direct research on this compound as a ligand is still an emerging area, the broader class of pyrazine derivatives has shown significant promise. The two nitrogen atoms in the pyrazine ring can chelate to a metal center, and the electron-withdrawing dicarbonitrile groups can influence the electronic properties of the resulting metal complex.

The design of metal complexes with specific catalytic functions, such as C-H activation, polymerization, or oxidation reactions, is an active area of research. The functionalization of pyrazine-based ligands can be exploited to develop complexes with appealing and tailored properties for such transformations. Although specific examples involving this compound are not yet prevalent in the literature, its structural motifs are analogous to other bidentate nitrogen ligands that are staples in catalysis. Future research may focus on synthesizing and characterizing transition metal complexes of this compound to explore their catalytic potential in various organic transformations.

Derivatives of pyrazine-2,3-dicarbonitrile (B77751) are being investigated for their potential use in sensing technologies, largely due to their fluorescent properties. For instance, a close analogue, 2,5-diamino-3,6-dicyanopyrazine, has been noted for its high luminescence yield, making it a candidate material for electroluminescent devices. This intrinsic fluorescence is a key characteristic for the development of "turn-on" or "turn-off" chemosensors.

These sensors can be designed to detect the presence of specific environmental pollutants, such as heavy metal ions. The interaction between the pyrazine-based sensor molecule and the target analyte can lead to a measurable change in fluorescence intensity, allowing for sensitive and selective detection. The amino and cyano groups on the this compound scaffold provide ideal sites for modification to create receptors that are highly selective for particular analytes. This adaptability makes it a promising platform for developing novel sensors for monitoring environmental quality.

Biomedical Research and Agrochemicals

The pyrazine-2,3-dicarbonitrile scaffold is a cornerstone in the development of new therapeutic agents and agrochemicals. Its derivatives have been extensively studied for a range of biological activities, from fighting microbial infections to protecting crops.

A significant body of research has focused on the antimicrobial properties of pyrazine-2,3-dicarbonitrile derivatives. Notably, N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their biological activities. nih.gov Several of these compounds have demonstrated potent antimycobacterial activity. For example, derivatives with specific halogen or trifluoromethyl substitutions on the benzyl (B1604629) moiety have shown good activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov

While the activity against other bacteria and fungi has been found to be less significant in some studies, other research on different pyrazine-2,5-dicarbonitrile (B3025320) derivatives has reported promising antifungal results. nih.govsciforum.net The structure-activity relationship studies indicate that lipophilicity and the nature of the substituent play a crucial role in the antimicrobial efficacy of these compounds. nih.gov

| Compound Derivative | Target Organism | Activity (MIC) |

|---|---|---|

| 5-[(3,4-Dichlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |

| 5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |

| 5-Methyl-6-{[4-(trifluoromethyl)benzyl]amino}pyrazine-2,3-dicarbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |

| 3-(3-Chlorophenylamino)pyrazine-2,5-dicarbonitrile | Classical TBC strains | 8 µmol/L |

| 3-(2,4-Dibromo-6-nitrophenyl)amino derivative | Various Fungi | Considered best among tested |

The pyrazine-2,3-dicarbonitrile core structure is also prominent in the field of agrochemicals, with many derivatives exhibiting significant herbicidal activity. rhhz.net Research has shown that these compounds can act as potent inhibitors of photosynthetic electron transport (PET) in photosystem II (PSII), a critical process for plant survival. nih.govmdpi.com This mechanism of action is the basis for their use as herbicides. nih.gov

Studies on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have quantified their herbicidal potency through IC₅₀ values, which measure the concentration required to inhibit 50% of the PET rate in spinach chloroplasts. The IC₅₀ values for active compounds in one study varied from 16.4 to 487.0 µmol/L, with the most active derivatives often featuring trifluoromethyl or chloro substituents. nih.gov Generally, 2,3-dicyanopyrazine derivatives have been found to be effective in controlling a variety of annual and perennial weeds. nih.govresearchgate.net

| Compound Derivative | Activity (IC₅₀) - PET Inhibition in Spinach Chloroplasts |

|---|---|

| 5-Methyl-6-{[3-(trifluoromethyl)benzyl]amino}pyrazine-2,3-dicarbonitrile | 16.4 µmol/L |

| 5-[(3,4-Dichlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 22.1 µmol/L |

| 5-Methyl-6-{[4-(trifluoromethyl)benzyl]amino}pyrazine-2,3-dicarbonitrile | 23.4 µmol/L |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 µmol/L |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 44.0 µmol/L (Reduction of chlorophyll (B73375) in C. vulgaris) |

The pyrazine ring is considered a "major scaffold" for the synthesis of various heterocyclic compounds with interesting therapeutic properties. nih.gov The this compound structure, in particular, serves as a versatile starting point for creating libraries of compounds for drug discovery and agrochemical development. mdpi.commdpi.com Its multiple reaction sites allow for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.

The pyrazine-2,3-dicarbonitrile framework is a key component in a wide array of bioactive molecules, including those with anticancer, antituberculosis, and herbicidal properties. rhhz.netnih.gov The development of new synthetic routes to create highly substituted and diverse pyrazine-2,3-dicarbonitrile derivatives is an active area of research. mdpi.com This work is crucial for expanding the chemical space around this scaffold and for the discovery of new lead compounds with improved efficacy and novel mechanisms of action. The structural and electronic features of this scaffold make it a valuable pharmacophore in modern medicinal and agricultural chemistry.

Integration in Nanomaterials and Surface Functionalization

The incorporation of this compound onto the surfaces of nanomaterials is primarily achieved through covalent functionalization. This approach ensures a robust and stable attachment, which is critical for the long-term performance and reliability of the resulting hybrid materials. The amino groups on the pyrazine ring serve as reactive sites for forming strong covalent bonds with functional groups present on the nanomaterial surfaces, such as carboxylic acid groups on oxidized graphene or carbon nanotubes.

Grafting onto Graphene and Carbon Nanotubes

Graphene: The most documented method for grafting this compound onto graphene involves a cyclization reaction with graphene oxide (GO). scispace.comresearchgate.net GO, with its abundance of carboxylic acid and epoxy groups, provides ideal anchoring points for the diaminopyrazine derivative. The process typically involves the reaction of the amino groups of this compound with the carboxylic acid groups on GO, leading to the formation of an amide linkage and subsequent intramolecular cyclization. This results in the formation of a thermally stable imidazo[4,5-b]pyrazine ring system fused to the graphene backbone. scispace.com

A subsequent reduction step, often carried out using hydrazine, is employed to restore the electrical conductivity of the graphene by removing the remaining oxygen-containing functional groups. scispace.com The resulting material is an amphiphilic graphene, exhibiting both hydrophobic (the graphene basal plane) and hydrophilic (the functional groups) properties. scispace.com

The successful functionalization is typically confirmed through various characterization techniques as detailed in the table below.

| Characterization Technique | Observation Indicating Successful Functionalization |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Appearance of new peaks corresponding to the C=N and C-N stretching vibrations of the imidazole ring, and disappearance or reduction in the intensity of peaks associated with carboxylic acid groups on GO. |

| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peaks in the survey spectrum, and high-resolution C 1s spectra showing components corresponding to C-N and C=N bonds. |

| Raman Spectroscopy | An increase in the D/G band intensity ratio, indicating the introduction of sp3-hybridized carbon atoms at the functionalization sites, which disrupts the sp2 lattice of graphene. |

| Thermogravimetric Analysis (TGA) | A distinct weight loss step at a higher temperature compared to GO, corresponding to the decomposition of the grafted organic moiety, indicating strong covalent attachment. |

| UV-vis Spectroscopy | Changes in the absorption spectrum, often showing a red-shift of the π-π* transition peak of graphene, suggesting electronic interactions between the graphene and the attached molecules. scispace.com |

Carbon Nanotubes (CNTs): While specific research detailing the grafting of this compound onto carbon nanotubes is less prevalent in publicly available literature, the principles of covalent functionalization are transferable. Similar to graphene, CNTs can be oxidized to introduce carboxylic acid groups at their ends and defect sites along their sidewalls. These sites can then be used for amidation and subsequent cyclization reactions with this compound, analogous to the process described for graphene oxide.

Interfacial Phenomena and Device Performance

The covalent attachment of this compound to the surface of graphene and potentially carbon nanotubes significantly alters the interfacial properties of these nanomaterials, which in turn influences their performance in electronic and optoelectronic devices.

The functionalization process can modulate the electronic properties of graphene. The introduction of the electron-rich diaminopyrazine moiety can induce n-type doping in graphene, altering its charge carrier concentration and Fermi level. This is a critical aspect for tuning the performance of graphene-based transistors and sensors. The change in the electronic structure can be observed through shifts in the G and 2D bands in the Raman spectrum and through direct electronic measurements.

The formation of a well-defined organic layer on the nanomaterial surface can also improve its dispersibility in various solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices. The amphiphilic nature of the functionalized graphene, for instance, allows for stable dispersions in both water and common organic solvents. scispace.com

The impact on device performance is a key motivator for this research. While specific device data for this compound functionalized nanomaterials is emerging, the general effects of such surface modifications are known to include:

Enhanced Sensor Response: The functional groups can act as specific binding sites for target analytes, leading to improved sensitivity and selectivity in chemical and biological sensors.

Improved Interfacial Contact: In composite materials, the functional layer can enhance the adhesion and charge transfer between the nanomaterial and the surrounding matrix, leading to improved mechanical and electrical properties.

Tailored Work Function: The modification of the surface dipole can alter the work function of the nanomaterial, which is a critical parameter for optimizing charge injection and extraction in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

Further research is anticipated to provide more detailed insights into the specific performance enhancements brought about by the integration of this compound in a variety of electronic and optoelectronic device architectures.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 5,6-Diaminopyrazine-2,3-dicarbonitrile. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and photophysical properties. The presence of both electron-donating amino (-NH2) groups and electron-withdrawing nitrile (-CN) groups on the pyrazine (B50134) ring creates a unique electronic environment that is well-suited for theoretical investigation.

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the pyrazine ring and the amino groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrile groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations are employed to determine the energies of these orbitals and visualize their spatial distribution. bhu.ac.in

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

The arrangement of donor (amino) and acceptor (nitrile) groups in this compound makes it a candidate for studies on intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from a HOMO, localized on the donor part, to a LUMO, localized on the acceptor part. This phenomenon is critical for applications in nonlinear optics and as a sensitizer (B1316253) in solar cells. sphinxsai.comjournalofchemistry.org

Computational studies can quantify the extent of charge transfer and calculate the electron affinity, which is the energy released when an electron is added to a neutral molecule. Nitrogen-containing heterocyclic compounds are of particular interest as they can act as both n- and π-electron donors. sphinxsai.com The formation of charge-transfer complexes with other molecules can be studied spectrophotometrically and computationally to determine stability constants and other thermodynamic parameters. researchgate.netresearchgate.net Theoretical calculations help in understanding the nature of these interactions, which can range from weak van der Waals forces to stronger donor-acceptor bonding. mdpi.com

Molecular Dynamics and Simulation for Conformational Analysis

Crystal structure analysis of similar compounds, like 5,6-dimethylpyrazine-2,3-dicarbonitrile, reveals that the pyrazine ring is nearly planar. nih.gov Computational geometry optimization, typically performed using DFT methods, can predict the most stable conformation of the molecule in the gas phase. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. MD simulations can then be used to study the dynamic behavior of the molecule over time, including vibrational motions and conformational changes in different environments.

Prediction of Spectroscopic Properties (UV-Vis, NMR)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. journalofchemistry.orgnih.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These absorptions typically arise from π→π* electronic transitions within the conjugated system. journalofchemistry.org Experimental data for related 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles show absorption peaks around 267, 303, and 373 nm, which can serve as a benchmark for theoretical predictions. nih.govmdpi.com

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, chemists can predict the NMR spectrum. These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning peaks in experimental spectra. mdpi.com

Table 2: Predicted Spectroscopic Data Based on Related Compounds

| Spectroscopy | Parameter | Predicted/Observed Value |

|---|---|---|

| UV-Vis | λmax 1 | ~270 nm |

| λmax 2 | ~300 nm | |

| λmax 3 | ~370 nm | |

| ¹H NMR | Chemical Shift (δ) | Aromatic/Amine Protons |

| ¹³C NMR | Chemical Shift (δ) | Pyrazine, Nitrile Carbons |

Computational Mechanistic Elucidation

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, this can include studying its synthesis or its subsequent reactions. Computational mechanistic elucidation involves mapping the potential energy surface of a reaction.

This is achieved by:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

For instance, the synthesis of the pyrazine ring often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net Computational studies can model this reaction pathway, clarifying the roles of catalysts and predicting the feasibility of different synthetic routes. rsc.org By understanding the reaction at a molecular level, chemists can optimize conditions to improve yields and selectivity.

Experimental Characterization Techniques in Research on 5,6 Diaminopyrazine 2,3 Dicarbonitrile

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. For 5,6-Diaminopyrazine-2,3-dicarbonitrile, various spectroscopic methods provide complementary information to build a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in readily available literature, analysis of closely related derivatives, such as 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, provides insight into the expected spectral characteristics.

For instance, in the ¹H NMR spectrum of a related compound, signals corresponding to the protons of the amino groups would be expected. The chemical environment of these protons would influence their resonance frequency. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrazine (B50134) ring and the nitrile groups. The chemical shifts for the nitrile carbons typically appear in the range of 110-120 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for Related Pyrazine Dicarbonitrile Structures

| Carbon Atom | Typical Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | 114.0 - 119.8 |

Note: Data is based on substituted pyrazine-2,3-dicarbonitrile (B77751) derivatives and serves as an illustrative guide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected around 2227 cm⁻¹ for the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amino groups would typically appear as a series of bands in the region of 3300-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Nitrile (C≡N) | Stretch | ~2227 |

Note: Frequencies are based on data from closely related 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of compounds containing aromatic systems like pyrazine is typically characterized by absorption bands corresponding to π→π* transitions. For derivatives of pyrazine-2,3-dicarbonitrile, absorption peaks (λmax) have been observed around 267, 303, and 373 nm. rsc.orgnih.gov These absorptions are indicative of the conjugated system present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, in the analysis of a related compound, 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, the molecular ion was observed at m/z 303, consistent with its calculated molecular weight.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Illustrative Crystal Data for a Related Pyrazine Compound (5,6-Dimethylpyrazine-2,3-dicarbonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.183 |

| b (Å) | 9.210 |

| c (Å) | 18.761 |

| β (°) | 130.151 |

Source: Data for 5,6-Dimethylpyrazine-2,3-dicarbonitrile.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice is determined by intermolecular interactions such as hydrogen bonding and π–π stacking. For this compound, the amino groups are capable of acting as hydrogen bond donors, while the nitrogen atoms of the pyrazine ring and nitrile groups can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the crystal packing.

In related structures, π–π stacking interactions between the aromatic pyrazine rings have also been observed, contributing to the stability of the crystal structure. researchgate.net For instance, in the crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, a centroid-centroid distance of 3.813 Å between pyrazine and phenyl rings indicates the presence of such interactions. researchgate.net

Twinning Analysis in Crystal Structures

In the realm of crystallography, twinning is a phenomenon where two or more crystals of the same substance are intergrown in a definite, symmetrical orientation. While specific research detailing the twinning analysis of this compound is not extensively documented in publicly available literature, the study of closely related pyrazine derivatives provides significant insights into the potential crystallographic complexities of this compound.

A pertinent example is the analysis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile, a structurally similar compound. nih.govresearchgate.net Crystallographic studies of this molecule have revealed the presence of non-merohedral twinning. nih.govresearchgate.net In this type of twinning, the diffraction patterns of the individual twin components are not completely superimposable, leading to a more complex pattern that requires specialized software for interpretation. nih.gov

In the case of 5,6-Dimethylpyrazine-2,3-dicarbonitrile, the crystal was identified as a non-merohedral twin with a specific twin law of -1 0 0, 0 -1 0, 1 0 1. nih.gov The ratio of the two twin components was determined to be approximately 0.513(2) to 0.487(2). nih.gov The asymmetric unit of this compound was found to contain two independent, nearly planar molecules. nih.gov This detailed analysis of a related pyrazine dicarbonitrile underscores the importance of considering and analyzing for twinning in the crystal structure determination of compounds like this compound, as such features can significantly impact the interpretation of the crystallographic data.

Electrochemical and Redox Property Analysis

The electrochemical behavior and redox properties of this compound are of significant interest due to the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of two cyano groups. These features suggest that the compound can readily accept electrons, making it a candidate for applications in materials science, such as in the development of redox-active materials. The amino groups, on the other hand, can act as electron donors, creating a molecule with intriguing internal charge transfer possibilities.

The study of pyrazine derivatives has shown that the introduction of electron-withdrawing or electron-donating substituents can significantly influence their electrochemical potential. dtu.dk Generally, electron-withdrawing groups tend to increase the reduction potential, while electron-donating groups decrease it. dtu.dk The number and position of these substituents also play a critical role in the kinetics of electron transfer. dtu.dk

Cyclic Voltammetry and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of chemical compounds. In a typical cyclic voltammetry experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This allows for the determination of the reduction and oxidation potentials of the analyte.

For this compound, cyclic voltammetry studies have determined its reduction and oxidation potentials. Although detailed experimental parameters from these studies are not widely reported, the key findings indicate a reduction potential of -1.07 V and an oxidation potential of +1.32 V, both measured against a silver/silver chloride (Ag/AgCl) reference electrode.

The strong electron-withdrawing nature of the cyano groups, combined with the π-conjugation of the pyrazine core, contributes to the observed redox potentials. The delocalization of lone pairs from the amino groups into the aromatic system also plays a role in the electronic structure and, consequently, the electrochemical behavior of the molecule.

Table 1: Electrochemical Potentials of this compound

| Electrochemical Process | Potential (V) vs. Ag/AgCl |

| Reduction | -1.07 |

| Oxidation | +1.32 |

Future Perspectives and Emerging Trends in 5,6 Diaminopyrazine 2,3 Dicarbonitrile Research

Development of Novel Synthetic Methodologies

The synthesis of pyrazine-2,3-dicarbonitrile (B77751) derivatives is evolving beyond traditional methods, with a clear trend towards more efficient, sustainable, and versatile strategies. Future research will likely focus on refining and expanding upon these modern techniques.

One of the most promising areas is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles. nih.govmdpi.com Its application to the synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile and its derivatives could offer substantial advantages over conventional heating methods. mdpi.com

Another significant trend is the development of one-pot, multi-component reactions (MCRs) . A facile route to 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been demonstrated by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile (B72808). mdpi.com This approach, starting from simple and inexpensive materials, exemplifies the efficiency of MCRs. mdpi.com Future work will likely explore new MCRs to access a wider diversity of substituents on the pyrazine (B50134) ring, expanding the chemical space for biological and material screening.

The table below compares these emerging methodologies with conventional approaches, highlighting the key advantages that will drive their future development.

| Methodology | Key Advantages | Potential Future Direction |

| Microwave-Assisted Synthesis | - Shorter reaction times- Higher yields- Uniform heating | Optimization for solvent-free or green solvent conditions. |

| Multi-Component Reactions (MCRs) | - High atom economy- Procedural simplicity (one-pot)- Access to diverse structures | Design of new MCRs to introduce novel functional groups. |

| Catalytic Cyanation | - Direct introduction of nitrile groups- Potential for milder reaction conditions | Exploration of novel, more efficient catalysts for the cyanation of halo-diaminopyrazines. |

Advanced Materials for Energy and Biomedical Applications

The inherent electronic and structural properties of the pyrazine-dicarbonitrile core make it an excellent scaffold for advanced materials. Research is increasingly directed at harnessing these properties for specific applications in energy and biomedicine.

Energy Applications: 2,3-Dicyanopyrazine derivatives are recognized as valuable building blocks for materials used in organic light-emitting diodes (OLEDs) and other electroluminescent devices. mdpi.comnih.gov The electron-accepting nature of the pyrazine ring, enhanced by the dinitrile groups, is crucial for these applications. Fused heterocyclic systems derived from diamino-dicyano precursors, such as pyridopyrazines and quinoxalines, are of great interest for constructing photovoltaic materials like those used in organic solar cells. mdpi.comresearchgate.net Future efforts will likely focus on synthesizing novel polymers and macrocycles from this compound to fine-tune their optical and electronic properties for next-generation solar cells and displays.

Biomedical Applications: Pyrazine derivatives have a long history in the pharmaceutical industry. researchgate.netnih.gov The development of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles has yielded compounds with notable antibacterial, antifungal, and herbicidal activities. nih.govmdpi.com The herbicidal action, in particular, has been linked to the inhibition of the photosynthetic electron transport chain. nih.govmdpi.com The future in this domain involves the systematic synthesis of derivative libraries based on the this compound scaffold to explore a wider range of biological targets and develop more potent and selective therapeutic or agrochemical agents.

The following table summarizes the potential material applications and the key properties of the core compound that enable them.

| Application Area | Material Type | Key Enabling Properties |

| Energy | OLEDs, Photovoltaics | - Electron-deficient pyrazine ring- Planar structure for stacking- Precursor for fused heterocycles |

| Biomedical | Antimicrobials, Herbicides | - Hydrogen bonding capacity of amino groups- Versatile scaffold for functionalization- Ability to interact with biological targets |

Exploration of New Reactivity Patterns

While the synthesis of the pyrazine ring is well-explored, the future of this compound research lies in exploring the untapped reactivity of its functional groups. The interplay between the two amino groups and the two nitrile groups on the electron-deficient pyrazine core opens avenues for complex molecular architectures.

Future research will likely investigate:

Selective Functionalization: Developing methods to selectively react one amino group in the presence of the other, or to differentiate the reactivity of the nitrile groups. This would allow for the stepwise construction of highly complex and asymmetric molecules.

Ring-Forming Reactions: Using the vicinal amino groups as a handle to build fused heterocyclic rings, such as imidazo[4,5-b]pyrazines. Similarly, the adjacent dinitrile groups are ideal precursors for forming fused rings, such as in the synthesis of phthalocyanine (B1677752) analogues, which are important functional dyes. nih.gov

Polymerization: Utilizing the diamino functionality to act as a monomer in condensation polymerization reactions. This could lead to the creation of novel polyamides or polyimides with high thermal stability and unique electronic properties derived from the pyrazine-dicarbonitrile backbone.

Interdisciplinary Research with Computational Chemistry and Materials Science

The synergy between experimental synthesis, computational chemistry, and materials science is becoming indispensable for modern chemical research. For this compound, this interdisciplinary approach holds the key to accelerating discovery and innovation.

Computational Chemistry offers powerful tools to predict the geometric, electronic, and spectroscopic properties of novel derivatives before they are synthesized. gexinonline.com For instance, Density Functional Theory (DFT) calculations can help predict the optical bandgap of a potential photovoltaic material or model the interaction of a potential drug candidate with its biological target. This predictive power allows researchers to prioritize synthetic targets that have the highest probability of success, saving significant time and resources. The analysis of crystal structures, often aided by computational methods, reveals insights into intermolecular interactions, such as π-π stacking, which are crucial for designing materials with specific solid-state properties. nih.govnih.gov

Materials Science provides the framework for fabricating and testing devices based on the newly synthesized compounds. The characterization of thin films, the measurement of charge carrier mobility in organic field-effect transistors (OFETs), and the evaluation of efficiency in OLEDs or solar cells are all critical feedback loops that inform the next round of molecular design and synthesis.

The table below outlines the synergistic relationship in this interdisciplinary approach.

| Discipline | Contribution | Example |